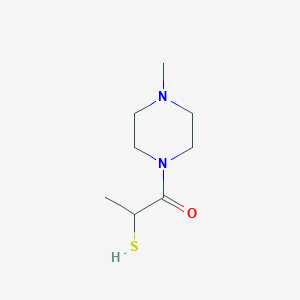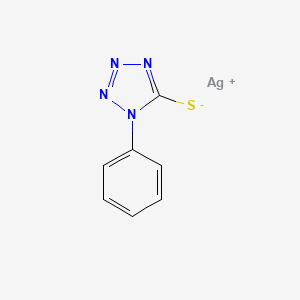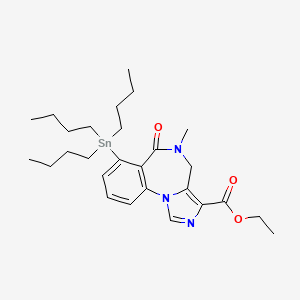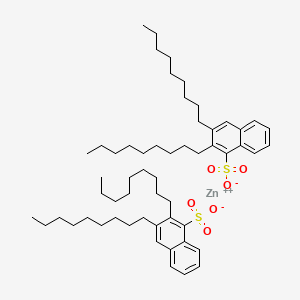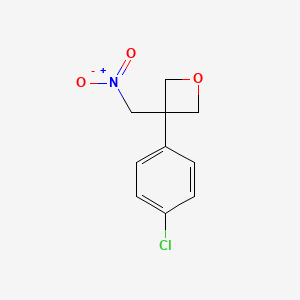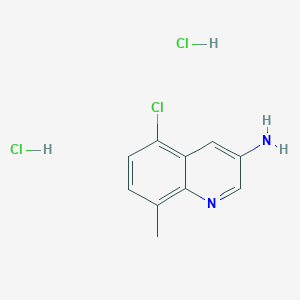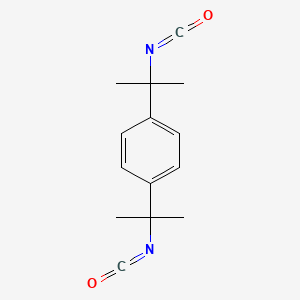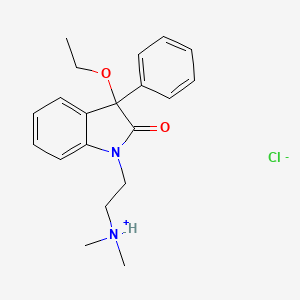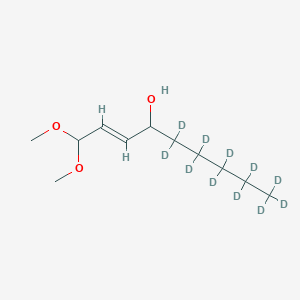
trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal: is a derivative of trans-4-Hydroxy-2-nonenal, a major electrophilic by-product of lipid peroxidation caused by oxidative stress. This compound is formed by the radical-initiated degradation of ω-6-polyunsaturated fatty acids such as linoleic and arachidonic acids . It is known for its role in various biological processes and its potential implications in diseases such as cancer .
准备方法
The synthesis of trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal involves several steps:
Oxidation of ω-6-polyunsaturated fatty acids: This step involves the radical-initiated degradation of fatty acids like linoleic and arachidonic acids.
Formation of trans-4-Hydroxy-2-nonenal: The oxidation process leads to the formation of trans-4-Hydroxy-2-nonenal.
Acetalization: The final step involves the acetalization of trans-4-Hydroxy-2-nonenal with dimethyl acetal to form the desired compound.
化学反应分析
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal undergoes various chemical reactions:
Oxidation: This compound can be further oxidized to form epoxide derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: It can undergo substitution reactions, particularly with nucleophiles like amines and thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia and thiols . Major products formed from these reactions include epoxides, alcohols, and substituted derivatives .
科学研究应用
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal has several scientific research applications:
作用机制
The mechanism of action of trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal involves its interaction with cellular macromolecules:
Michael Addition: It forms adducts with proteins via Michael addition, targeting cysteine, histidine, and lysine residues.
Schiff Base Formation: It can also form Schiff bases with arginine and lysine residues.
DNA Adduct Formation: It interacts with DNA to form exocyclic guanine adducts, which can lead to mutations.
相似化合物的比较
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal is unique compared to other similar compounds due to its specific structure and reactivity:
4-Hydroxy-2-nonenal: The parent compound, which is less stable and more reactive.
4-Hydroperoxy-2-nonenal: Another lipid peroxidation product with different reactivity and biological effects.
4-Hydroxy-2-hexenal: A shorter-chain analog with distinct biological activities.
These comparisons highlight the uniqueness of this compound in terms of its stability and specific interactions with biological molecules .
属性
分子式 |
C11H22O3 |
|---|---|
分子量 |
213.36 g/mol |
IUPAC 名称 |
(E)-5,5,6,6,7,7,8,8,9,9,9-undecadeuterio-1,1-dimethoxynon-2-en-4-ol |
InChI |
InChI=1S/C11H22O3/c1-4-5-6-7-10(12)8-9-11(13-2)14-3/h8-12H,4-7H2,1-3H3/b9-8+/i1D3,4D2,5D2,6D2,7D2 |
InChI 键 |
ATGIHMSJAARJTF-CYOPEKLRSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(/C=C/C(OC)OC)O |
规范 SMILES |
CCCCCC(C=CC(OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
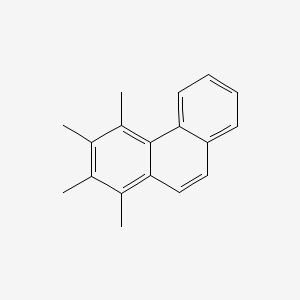
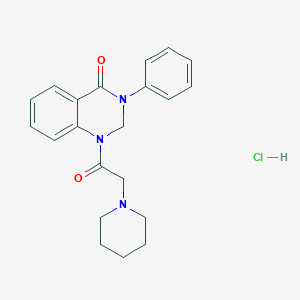
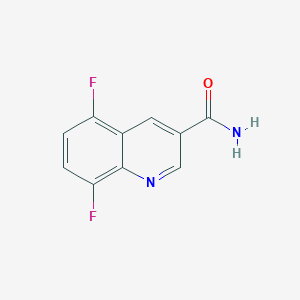
![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
